(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol
Overview
Description
Synthesis Analysis
The synthesis of hexahydrobenzoquinolizines involves complex stereoselective methods to achieve the desired diastereoisomers. For instance, the synthesis and evaluation of certain diastereoisomers of spiro[1,3,4,6,7,11b-hexahydro-2H-benzo[a]quinolizine-2, 5'-oxazolidin-2'-one] systems revealed that small alkyl substituents and methoxyl substitution at specific positions could enhance antihypertensive activity. Notably, one of the most efficacious compounds in this series demonstrated significant alpha-adrenoceptor antagonism (Caroon et al., 1983).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by their hexahydrobenzoquinolizine backbone and specific functional groups that contribute to their biological activity. The structural assignment is crucial for understanding the compound's interactions and mechanism of action. For example, the structural elucidation of 5,6-dihydro-8-hydroxy-9-methoxy-1H,7H-benzo[ij]quinolizine-1,7-dione involved synthesis from precursors involving spontaneous demethylation and ring closure (Wright et al., 1974).
Chemical Reactions and Properties
These compounds undergo a variety of chemical reactions, including cyclizations, reductions, and demethylations, to form the final structure. For example, the synthesis of 4-cyano-hexahydro-2H-benzo[b]quinolizine-7,10-dione as a model compound involved reduction and cyanide treatment, followed by oxidative demethylation to confirm the structure through spectroscopic analysis (Kubo et al., 1992).
Scientific Research Applications
Antihypertensive Activity
A study focused on the synthesis of spiro[1,3,4,6,7,11b-hexahydro-2H-benzo[a]quinolizine-2,5'-oxazolidin-2'-one]s, related to the chemical structure , found significant antihypertensive activity in rats. Small alkyl substituents enhanced this activity, with methoxyl substitution being optimal (Caroon et al., 1983).
Radiolabeling in Medical Imaging
Another research application of a similar compound, [11C]Dihydrotetrabenazine, was developed for medical imaging purposes. This compound was synthesized for use in positron emission tomography (PET) imaging, demonstrating the potential of benzo[a]quinolizine derivatives in diagnostic applications (Jewett et al., 1997).
Synthesis and Chemical Studies
There have been several studies on the synthesis and chemical properties of benzo[a]quinolizines, including the compound . These studies contribute to a deeper understanding of the chemistry and potential applications of these compounds in various fields (Binst & Nouls, 1970), (Akaboshi et al., 1960).
Antineoplastic Potential
Research has also been conducted on the potential antineoplastic (anti-cancer) applications of hexahydro-2H-benzo[a]quinolizines, indicating possible therapeutic uses in cancer treatment (Popp & Watts, 1978).
Safety And Hazards
properties
IUPAC Name |
(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-11(2)6-13-10-19-5-4-12-7-17(21)18(22-3)8-14(12)15(19)9-16(13)20/h7-8,11,13,15-16,20-21H,4-6,9-10H2,1-3H3/t13-,15-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGHNWCGIHBKHE-FVQBIDKESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol | |
CAS RN |
956903-21-2, 1065193-59-0 | |
Record name | 9-o-Desmethyl-alpha-dihydrotetrabenazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956903212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-9-o-Desmethyl-alpha-dihydrotetrabenazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1065193590 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC750374 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750374 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-O-DESMETHYL-.ALPHA.-DIHYDROTETRABENAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3M4TU3OJF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (+)-9-O-DESMETHYL-.ALPHA.-DIHYDROTETRABENAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MCJ8D6Q25 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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